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Compound of Interest

Compound Name: 4,5-Bis(bromomethyl)acridine

Cat. No.: B1609840

4,5-Bis(bromomethyl)acridine is a potent and versatile molecule that has garnered significant
interest within the scientific community, particularly in the fields of medicinal chemistry and
materials science. Its unique architecture, featuring a planar acridine core flanked by two
reactive bromomethyl groups, bestows upon it a dual functionality: the ability to intercalate into
DNA and to form covalent cross-links.[1][2] This bifunctionality makes it a compelling candidate
for the development of novel anticancer agents and a valuable building block for complex
supramolecular structures.[1][3][4]

The acridine moiety, a well-established DNA intercalator, positions the molecule between the
base pairs of the DNA double helix.[5] This non-covalent interaction is stabilized by 1t-stacking
forces. The strategically placed bromomethyl groups at the 4 and 5 positions then act as
electrophilic centers, capable of alkylating nucleophilic sites on DNA bases, such as the N7
position of guanine.[1] This results in the formation of covalent interstrand cross-links, which
are highly cytotoxic lesions that can trigger cell death in rapidly proliferating cancer cells.[1][2]

This technical guide offers a comprehensive exploration of the core physicochemical properties
of 4,5-Bis(bromomethyl)acridine, providing researchers, scientists, and drug development
professionals with the essential knowledge required for its effective synthesis, handling, and
application. We will delve into its structural and spectroscopic characteristics, reactivity, and
established protocols, underpinned by insights into the rationale behind experimental choices.

Core Physicochemical and Structural Data
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The fundamental properties of 4,5-Bis(bromomethyl)acridine are summarized below. This
data provides the foundational knowledge for its use in experimental settings.

Property Value Source(s)
CAS Number 643742-28-3 [6][7]
Molecular Formula CisH11Br2N [6][8]
Molecular Weight 365.07 g/mol [819]
Appearance Yellow solid 9]

Purity Typically =295% [9][10]

Store at room temperature,
sealed and dry. For long-term

Storage Conditions stability, refrigeration under an [O1[11]
inert atmosphere is

recommended.

Structural Representation

The chemical structure of 4,5-Bis(bromomethyl)acridine is crucial to understanding its
function. The planar aromatic system facilitates DNA intercalation, while the two bromomethyl
groups provide the sites for alkylation.

Caption: Chemical structure of 4,5-Bis(bromomethyl)acridine.

Spectroscopic Profile: A Fingerprint of the Molecule

While detailed spectral data requires experimental acquisition, the structural features of 4,5-
Bis(bromomethyl)acridine allow for the prediction of its key spectroscopic signatures. These
predictions are invaluable for reaction monitoring and structural confirmation.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons on the acridine core, likely in the range of & 7.5-9.0 ppm. A distinct
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singlet corresponding to the four protons of the two equivalent bromomethyl (-CH2Br)
groups would appear further upfield, anticipated around & 5.6 ppm.[12]

o 13C NMR: The carbon spectrum will display signals for the thirteen unique carbons of the
acridine skeleton and a signal for the two equivalent bromomethyl carbons. Aromatic
carbons typically resonate between & 110-150 ppm, while the -CH2zBr carbons would be
expected in the & 30-40 ppm range.[12]

e Mass Spectrometry (MS):

o The mass spectrum provides definitive confirmation of the molecular weight. Due to the
presence of two bromine atoms, the molecular ion peak (M*) will exhibit a characteristic
isotopic cluster pattern. Bromine has two major isotopes, 7°Br and 81Br, with nearly equal
natural abundance. A molecule with two bromine atoms will therefore show three peaks in
a 1:2:1 ratio for [M]*, [M+2]*, and [M+4]*, which is a clear diagnostic feature.[13]

e Infrared (IR) Spectroscopy:

o The IR spectrum will be dominated by absorptions corresponding to the aromatic C-H and
C=C stretching vibrations of the acridine ring. A key diagnostic peak would be the C-Br
stretching vibration, typically found in the 500-600 cm~1 region.

Synthesis and Reactivity: A Practical Guide

The synthesis of 4,5-Bis(bromomethyl)acridine is most commonly achieved through the
direct bromomethylation of acridine. This method offers an efficient route to the target
compound.[1][2]

Experimental Protocol: Synthesis of 4,5-
Bis(bromomethyl)acridine

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting.
All necessary safety precautions must be taken.

Materials:

e Acridine
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Bromomethyl methyl ether (BMME) - Caution: BMME is a potent carcinogen.

Concentrated Sulfuric Acid (Hz2SOa4)

Silica Gel for column chromatography

Appropriate solvents (e.g., Dichloromethane, Hexane)
Procedure:

e Reaction Setup: In a fume hood, carefully dissolve acridine in concentrated sulfuric acid
under an inert atmosphere (e.g., Nitrogen). The reaction should be performed in a flask
equipped with a stirrer and a dropping funnel.

» Reagent Addition: Cool the mixture in an ice bath. Slowly add bromomethyl methyl ether
(BMME) dropwise to the stirred solution.

o Causality Insight: The use of concentrated sulfuric acid serves as both the solvent and the
catalyst, protonating the acridine ring to activate it towards electrophilic substitution. The
slow, cooled addition of the highly reactive BMME helps to control the exothermic reaction
and minimize side-product formation.

o Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
the specified temperature (e.g., 50 °C) and stir for several hours (e.g., 12 hours) to ensure
complete reaction.[1]

o Work-up: Carefully pour the reaction mixture over crushed ice to quench the reaction and
precipitate the product. Neutralize the acidic solution with a suitable base (e.g., sodium
bicarbonate solution).

» Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

 Purification: Remove the solvent under reduced pressure. The crude product is then purified
by silica gel column chromatography to yield pure 4,5-Bis(bromomethyl)acridine.[1]
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o Self-Validating System: The purity of the final product should be confirmed using the
spectroscopic methods described above (NMR, MS) and by measuring its melting point.

Electrophilic

Substitution Crude Product Silica Gel
Bromomethyl methyl ether (BMME)
+ H2S04

(50°C, 12h) (Precipitation & Extraction) Chromatography Pure 4,5-Bls(bromomethyl)acndma

Click to download full resolution via product page

Caption: Synthetic workflow for 4,5-Bis(bromomethyl)acridine.

Key Reactivity: The DNA Cross-linking Mechanism

The biological activity of 4,5-Bis(bromomethyl)acridine is rooted in its reactivity with DNA.
The process is a coordinated, two-step mechanism.

« Intercalation: The planar acridine core inserts itself between the stacked base pairs of DNA.
This brings the reactive bromomethyl side chains into close proximity with the nucleophilic
centers of the DNA bases.[1]

o Alkylation (Cross-linking): The bromomethyl groups, being good leaving groups, are
susceptible to nucleophilic attack by DNA bases, primarily the N7 position of guanine
residues on opposite DNA strands. This sequential alkylation by the two bromomethyl groups
results in an interstrand cross-link, which physically prevents the separation of the DNA
strands, thereby inhibiting replication and transcription and ultimately leading to apoptosis.[1]

[2]
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Mechanism of Action

4,5-Bis(bromomethyl)acridine
(BBMA)
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Caption: Logical workflow of DNA intercalation and cross-linking.

Applications in Research and Drug Development
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o Anticancer Agent: As a DNA cross-linking agent, 4,5-Bis(bromomethyl)acridine has
demonstrated significant cytotoxicity against various cancer cell lines. For instance, it was
found to be cytotoxic to CCRF-HSB-2 human T-cell leukemia cells with an ICso value of 1.1
UM.[1] This potency highlights its potential as a lead compound in the development of novel
chemotherapeutics that do not rely on heavy metals like platinum.[1]

Synthetic Intermediate: The reactivity of the bromomethyl groups makes this compound a
versatile precursor. It is used in the synthesis of more complex architectures, including bis-
and tetra-acridine derivatives, which can have enhanced DNA binding affinity and biological
activity.[12][14] It also serves as a key intermediate in the creation of fluorescent
macrocycles for selective metal ion sensing.[15]

Biochemical Probe: Due to the inherent fluorescence of the acridine core and its ability to
covalently bind to biomolecules, derivatives of 4,5-Bis(bromomethyl)acridine can be used
as probes for studying nucleic acid structures and protein-DNA interactions.[9]

Safety and Handling: A Researcher's Responsibility

4,5-Bis(bromomethyl)acridine is a hazardous substance and must be handled with extreme
care in a controlled laboratory environment.

Hazard Summary:

o Health Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause
respiratory irritation. Suspected of causing cancer.

o Environmental Hazards: Very toxic to aquatic life with long-lasting effects.
Recommended Handling Procedures:

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,
chemical-resistant gloves, and safety goggles.[11]

¢ Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to
avoid inhalation of dust.[11]
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» Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using
this product. Wash hands thoroughly after handling.[11]

o Storage: Store in a tightly closed container in a dry, well-ventilated place, locked up and
away from incompatible materials.[11]

» Spills and Disposal: In case of a spill, avoid dust formation, evacuate the area, and follow
emergency procedures. Dispose of waste material in accordance with local, state, and
federal regulations.

Conclusion

4,5-Bis(bromomethyl)acridine is a molecule of significant scientific value, characterized by its
dual ability to intercalate into and cross-link DNA. This guide has provided a detailed overview
of its physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications.
Its proven cytotoxicity against cancer cells, combined with its utility as a versatile synthetic
platform, ensures that 4,5-Bis(bromomethyl)acridine will remain a subject of interest for
researchers in medicinal chemistry, chemical biology, and materials science for the foreseeable
future. Further research into derivatization and targeted delivery systems could unlock even
greater potential for this potent compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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